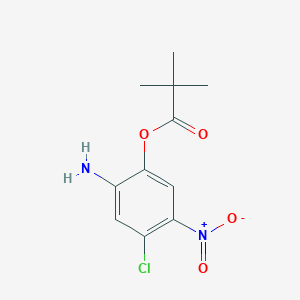
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester typically involves the esterification of 2,2-Dimethylpropionic acid with 2-amino-4-chloro-5-nitrophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration, and halogens (chlorine or bromine) for halogenation.
Major Products:
Oxidation: Amino derivatives.
Reduction: Carboxylic acid and alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenol: Similar structure but lacks the ester group.
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrobenzyl ester: Similar structure but with a different ester group.
Uniqueness: 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is unique due to the combination of its ester, nitro, and amino groups, which confer distinct chemical reactivity and potential applications. The presence of the ester group allows for hydrolysis reactions, while the nitro and amino groups enable redox and substitution reactions, respectively.
特性
CAS番号 |
102405-48-1 |
|---|---|
分子式 |
C11H13ClN2O4 |
分子量 |
272.68 g/mol |
IUPAC名 |
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)10(15)18-9-5-8(14(16)17)6(12)4-7(9)13/h4-5H,13H2,1-3H3 |
InChIキー |
UDCWQCXQGQIFOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
同義語 |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


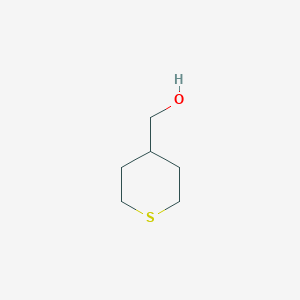

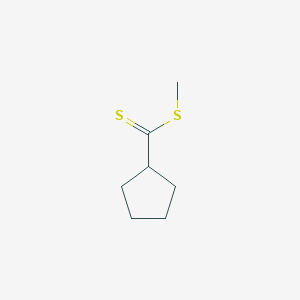
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17221.png)
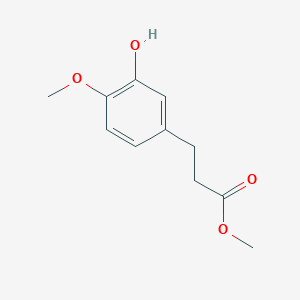
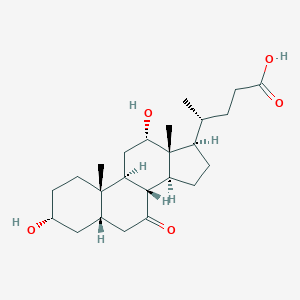
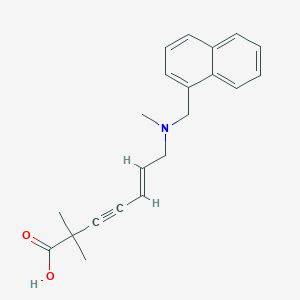
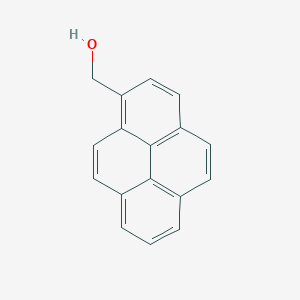
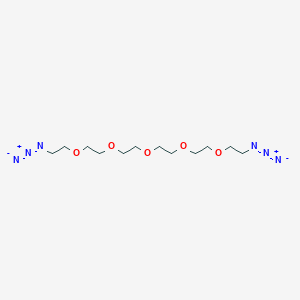
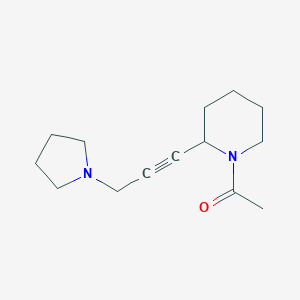
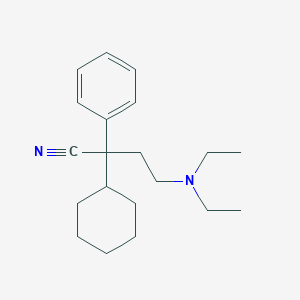
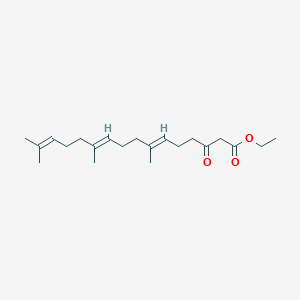
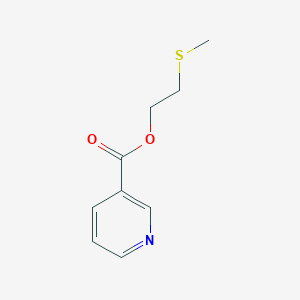
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
